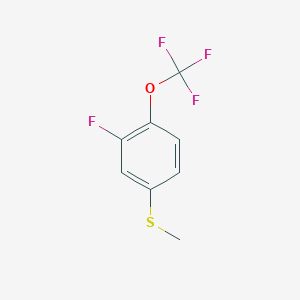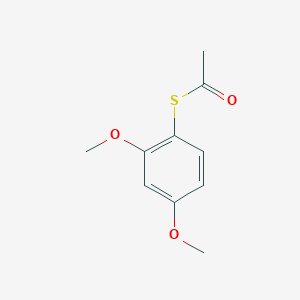
3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide is an organic compound characterized by the presence of fluorine and sulfur atoms. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the sulfoxide to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated products or reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide exerts its effects is largely dependent on its ability to interact with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylacetylene: Contains a trifluoromethoxy group and an acetylene moiety.
(4-(Trifluoromethyl)phenyl)methanamine: Features a trifluoromethyl group and an amine group.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide is unique due to the combination of the trifluoromethoxy group and the methyl sulfide group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-fluoro-4-methylsulfanyl-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c1-14-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURLMSYUXCYMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)




![2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine](/img/structure/B7993787.png)
![3-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7993793.png)

![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B7993801.png)
